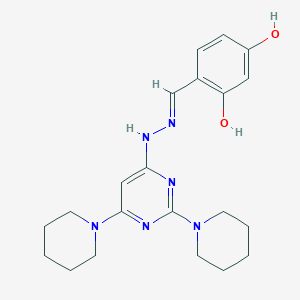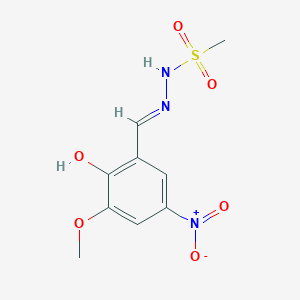
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves the inhibition of several cellular pathways that are essential for cancer cell growth and survival. This compound inhibits the activity of several enzymes, including protein kinase B, which is involved in cell proliferation and survival. It also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits angiogenesis, which is the process of new blood vessel formation, which is essential for cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its potent anticancer properties. It is effective against various types of cancer and can inhibit the growth of cancer cells. However, one of the limitations of using this compound is its toxicity. It can be toxic to normal cells, and therefore, its dosage needs to be carefully monitored.
Orientations Futures
There are several future directions for the use of N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide in scientific research. One of the significant future directions is the development of new derivatives of this compound that are less toxic and more potent. Another future direction is the use of this compound in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Finally, more research is needed to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation.
Conclusion
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Its potent anticancer properties make it a promising candidate for cancer treatment. However, its toxicity and dosage need to be carefully monitored. There are several future directions for the use of this compound in scientific research, and further studies are needed to explore its full potential.
Méthodes De Synthèse
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using several methods, including the reaction of 2-fluorobenzylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. Another method involves the reaction of 2-fluorobenzylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid hydrazide, followed by the addition of acetic anhydride and then ammonia.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several potential applications in scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-13-8-6-11(7-9-13)15-16(24-21-20-15)17(22)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWDZOSUPHTQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984954.png)
![N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)
![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)
![7-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985016.png)
